Mass Shift and Molecular Weight: M+2 vs. M+1 and M+3
The target compound exhibits a mass shift of M+2 relative to unlabeled isopropanol, a direct consequence of two 13C atoms. In contrast, 2‑13C‑isopropanol shows an M+1 shift, while 13C3‑isopropanol shows an M+3 shift [1]. This defined +2 Da increment allows unambiguous differentiation of the tracer from endogenous unlabeled isopropanol in mass spectrometric assays and eliminates isobaric interference from singly labeled isotopologues [2].
| Evidence Dimension | Molecular weight and nominal mass shift |
|---|---|
| Target Compound Data | 62.08 Da (M+2 shift) |
| Comparator Or Baseline | Unlabeled isopropanol: 60.10 Da (M+0); 2‑13C‑isopropanol: 61.08 Da (M+1); 13C3‑isopropanol: 63.05 Da (M+3) |
| Quantified Difference | +2.0 Da vs. unlabeled; +1.0 Da vs. M+1; −1.0 Da vs. M+3 |
| Conditions | Calculated from atomic masses; confirmed by vendor specifications (Sigma-Aldrich, ChemBase) |
Why This Matters
Procurement of the M+2 isotopologue ensures a unique mass channel in LC‑MS or GC‑MS workflows, enabling accurate quantitation without spectral overlap from other 13C‑labeled species.
- [1] ChemBase. 2-Propanol-13C3 (Sigma Aldrich 572055). Accessed April 2026. View Source
- [2] ChemBase. 2-Propanol-2-13C (Sigma Aldrich 486744). Accessed April 2026. View Source
